Cyasterone

Overview

Description

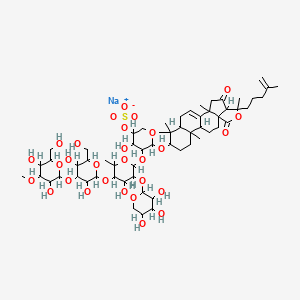

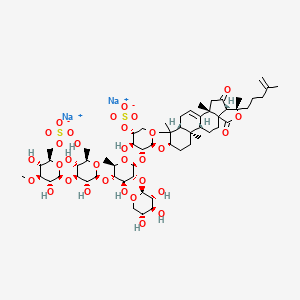

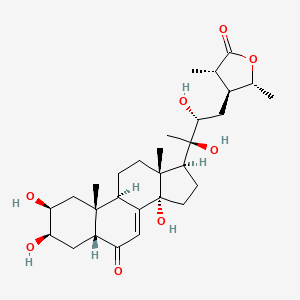

Cyasterone is a steroid lactone, a 21-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 6-oxo steroid, and a phytoecdysteroid . It is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms .

Synthesis Analysis

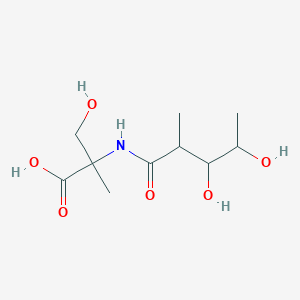

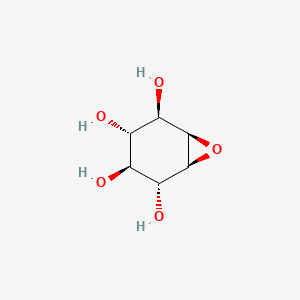

The biosynthesis of cyasterone in Cyathula sp. is discussed on the basis of the identical C-24 configuration of sitosterol and amarasterone A . Cyasterone has also been shown to promote the trabecular bone structure in rats, which evenly benefits the repair of Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) .Molecular Structure Analysis

Cyasterone has a molecular formula of C29H44O8 . The structures of two cyasterone stereoisomers, 2 and 3, were determined to be 28-epi-cyasterone and 25-epi-28-epi-cyasterone .Chemical Reactions Analysis

Cyasterone has been found to inhibit Dexamethasone-induced cytotoxicity in Bone Marrow Stromal Cells (BMSCs) at concentrations of 1 to 10μM at 24h .Physical And Chemical Properties Analysis

Cyasterone has a molecular weight of 520.7 g/mol . Its IUPAC name is (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one .Scientific Research Applications

Osteonecrosis Treatment

- Scientific Field: Orthopedics

- Application Summary: Cyasterone has been found to have a protective effect on steroid-induced Osteonecrosis of the femoral head . It alleviates the apoptosis of bone marrow stem cells (BMSCs) induced by Dexamethasone via the PI3K/AKT signaling pathway .

- Methods of Application: In the study, rat BMSCs were cultured and divided into Control, DXM and Cyasterone (DXM+Cyasterone) groups. The apoptosis of each group was detected by flow cytometry, the expressions of Caspase-3 and Caspase-9 were detected by immunofluorescence staining, and the mRNA and protein expressions of AKT, BAX, P53, P85, Bcl-2 and Cytochrome C were detected by qPCR and WB .

- Results: The apoptosis rate of DXM and Cyasterone groups increased compared with Control group, and the apoptosis rate of Cyasterone group decreased compared with DXM group. The histopathological and morphological analysis showed that Cyasterone promoted the trabecular bone structure in rat, which evenly benefit for the repair of SIONFH .

Fracture Healing

- Scientific Field: Orthopedics

- Application Summary: Cyasterone accelerates fracture healing by promoting the migration and osteogenesis of MSCs .

- Methods of Application: The migration and osteogenesis of MSCs were assessed by transwell assay and Alizarin Red S staining. Levels of gene and protein expression were checked by qPCR and Western Blot .

- Results: The results showed that Cyasterone increased the number of MSCs in peripheral blood. The concentrations of SDF-1α in serum at different time points were determined by ELISA assay. Micro-CT and histological analysis were used to evaluate the fractured femurs .

Cancer Treatment

- Scientific Field: Oncology

- Application Summary: Cyasterone has shown potential as an inhibitor of BRAF V600E-mutant colorectal cancer (CRC) via its effects on intestinal flora . It also inhibits growth of A549 and MGC823 cells, via regulating EGFR signaling pathway .

- Methods of Application: In one study, BRAFV600E -mutant mice with CRC were treated with intragastric cyasterone for 21 days . In another study, the effects of cyasterone-induced apoptosis in A549 and MGC823 cells were investigated in vitro .

- Results: Cyasterone enhanced the diversity of the gut microbiota. The abundance of beneficial bacteria, such as Prevotellaceae, Muribaculaceae, and Ruminococcaceae was significantly higher in cyasterone-treated mice than controls . Cyasterone treatment triggered inhibition of EGFR-AKT signaling pathways and activation of P38 pathways .

Neuroprotection

- Scientific Field: Neurology

- Application Summary: While there are no direct studies on Cyasterone’s neuroprotective effects, it’s worth noting that neuroprotection is a major area of research in the treatment of acute brain injuries and neurodegenerative diseases . Given Cyasterone’s anti-inflammatory and antioxidant properties, it could potentially be beneficial in this field.

Anti-Inflammation

- Scientific Field: Immunology

- Application Summary: Cyasterone has been found to have anti-inflammatory effects, particularly in the context of sepsis-related acute lung injury . It inhibits pro-inflammatory cytokine production, NLRP3 inflammasome activation, and oxidative stress .

- Methods of Application: In the study, a mouse sepsis model was established using the cecal ligation perforation (CLP) method, and cyasterone was given intraperitoneally on days 1–3 to observe its preventive effect on sepsis-related acute lung injury .

- Results: Cyasterone attenuates sepsis-induced acute lung injury by activating nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT(Ser473)/GSK3β(Ser9) pathway activation .

Anti-Aging

- Scientific Field: Gerontology

- Application Summary: While there are no direct studies on Cyasterone’s anti-aging effects, it’s worth noting that anti-aging is a major area of research in the treatment of age-related diseases and whole-body rejuvenation . Given Cyasterone’s anti-inflammatory and antioxidant properties, it could potentially be beneficial in this field.

Hepatoprotection

- Scientific Field: Hepatology

- Application Summary: While there are no direct studies on Cyasterone’s hepatoprotective effects, it’s worth noting that hepatoprotection is a major area of research in the treatment of liver diseases . Given Cyasterone’s anti-inflammatory and antioxidant properties, it could potentially be beneficial in this field.

Diabetes Treatment

- Scientific Field: Endocrinology

- Application Summary: While there are no direct studies on Cyasterone’s effects on diabetes treatment, it’s worth noting that diabetes treatment is a major area of research in the field of endocrinology . Given Cyasterone’s anti-inflammatory and antioxidant properties, it could potentially be beneficial in this field.

Cardiovascular Diseases Treatment

- Scientific Field: Cardiology

- Application Summary: While there are no direct studies on Cyasterone’s effects on cardiovascular diseases treatment, it’s worth noting that cardiovascular diseases treatment is a major area of research in the field of cardiology . Given Cyasterone’s anti-inflammatory and antioxidant properties, it could potentially be beneficial in this field.

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFYSBQJYCICOG-YSEUJXISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937843 | |

| Record name | Cyasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyasterone | |

CAS RN |

17086-76-9 | |

| Record name | Cyasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17086-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17086-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR78EE33V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

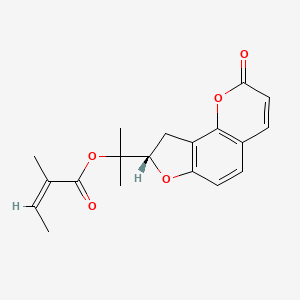

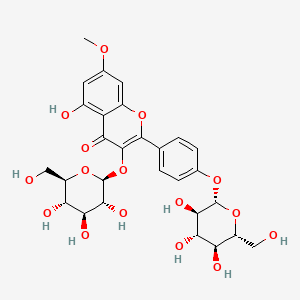

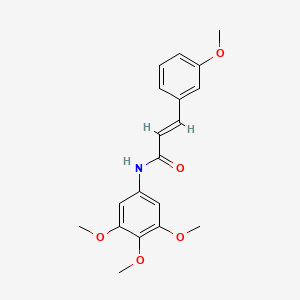

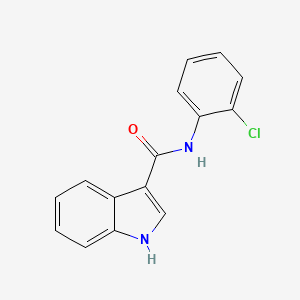

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.